![molecular formula C13H18BrFN2O2 B2763793 Tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate CAS No. 2011972-86-2](/img/structure/B2763793.png)
Tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl carbamates are a class of organic compounds that contain a carbamate functional group, where the carbonyl group is bonded to a tert-butyl group . They are often used as protecting groups for amines in organic synthesis .
Synthesis Analysis
The synthesis of tert-butyl carbamates typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of Boc2O, followed by rearrangement and elimination of carbon dioxide .Molecular Structure Analysis
Tert-butyl carbamates have a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom, forming a carbamate functional group. The tert-butyl group is attached to the carbonyl carbon .Chemical Reactions Analysis
Tert-butyl carbamates can participate in various chemical reactions. They can be cleaved under acidic conditions to yield the free amine and tert-butyl alcohol . They can also undergo palladium-catalyzed cross-coupling reactions with aryl halides .Physical And Chemical Properties Analysis
Tert-butyl carbamates are typically solid at room temperature. The exact physical and chemical properties (such as boiling point, melting point, solubility, etc.) would depend on the specific structure of the compound .Scientific Research Applications
Antibacterial Activity
Ceftolozane, derived from the structural modification of FK518, exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against Pseudomonas aeruginosa and multidrug-resistant strains . Researchers continue to explore its use in combating bacterial infections.
Structural Biology
X-ray crystallography and NMR spectroscopy elucidate the three-dimensional structure of ceftolozane and its intermediates. Understanding compound 1’s conformation aids in rational drug design.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The compound’s mode of action involves its interaction with its targets. It is likely that the bromine and fluorine atoms on the phenyl ring play a crucial role in this interaction, possibly through halogen bonding or other types of non-covalent interactions
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, including those involved in signal transduction, enzyme catalysis, and cellular metabolism .
Pharmacokinetics
They are metabolized by various enzymes, primarily in the liver, and excreted via the kidneys .
Result of Action
Similar compounds are known to influence cellular function in various ways, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Future Directions
Tert-butyl carbamates are widely used in organic synthesis, particularly in the synthesis of pharmaceuticals and other biologically active compounds. Future research may focus on developing more efficient methods for the synthesis and deprotection of tert-butyl carbamates, as well as exploring new applications for these versatile compounds .
properties
IUPAC Name |
tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2O2/c1-13(2,3)19-12(18)17-11(7-16)8-4-9(14)6-10(15)5-8/h4-6,11H,7,16H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLPUUOTBSUOAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC(=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate | |
CAS RN |
2011972-86-2 |
Source
|
Record name | tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.